1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Benzyloxy Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 1-(Benzyloxy)-3-chloro-2-fluoro-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in studying protein-ligand interactions.
Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the creation of functional materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming hydrogen bonds, hydrophobic interactions, or covalent bonds with proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyloxy group can enhance membrane permeability.
Comparison with Similar Compounds
1-(Benzyloxy)-3-fluorobenzene: Lacks the chloro and nitro groups, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-3-chloro-2-fluorobenzene:
1-(Benzyloxy)-3-chloro-5-nitrobenzene: Lacks the fluoro group, impacting its electronic properties and reactivity.
Uniqueness: 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDKJLHRIEGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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